2-(1H-pyrrol-1-yl)-1,3,4-thiadiazole
Description
Contextual Significance of Nitrogen and Sulfur Heterocycles in Drug Discovery
The Role of the 1,3,4-Thiadiazole (B1197879) Core in Pharmacologically Active Molecules
The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. This scaffold is a bioisostere of pyrimidine (B1678525), a key component of nucleobases, allowing it to interfere with DNA replication processes. mdpi.com Its mesoionic nature facilitates crossing cellular membranes, enhancing bioavailability. mdpi.com The 1,3,4-thiadiazole nucleus is a common feature in a wide range of medicinally important compounds, exhibiting a broad spectrum of pharmacological activities. mdpi.com These activities include:
Antimicrobial: Derivatives of 1,3,4-thiadiazole have shown significant activity against various bacterial and fungal strains. nih.govnih.gov
Anticancer: This scaffold is present in numerous compounds investigated for their antitumor properties, which can be attributed to various mechanisms, including the inhibition of protein kinases and interference with cell signaling pathways. researchgate.netbepls.com
Anti-inflammatory, Analgesic, and Anticonvulsant: The structural versatility of the 1,3,4-thiadiazole ring has been exploited to develop compounds with central nervous system activities.
The stable and planar structure of the 1,3,4-thiadiazole ring, coupled with its diverse biological activities, makes it a privileged scaffold in the design of new therapeutic agents.
The Biological Importance of Pyrrole (B145914) Scaffolds
Pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom, is another cornerstone of medicinal chemistry. It is a constituent of many naturally occurring and synthetic compounds with significant biological activities. The pyrrole ring can act as a hydrogen bond donor and acceptor, and its relatively electron-rich nature allows for various chemical modifications to fine-tune its pharmacological profile. The biological importance of the pyrrole scaffold is underscored by its presence in compounds with a wide range of therapeutic applications, including:
Antimicrobial and Antifungal: Pyrrole derivatives have been reported to possess potent activity against a variety of microorganisms.
Anticancer: The pyrrole moiety is found in several anticancer agents, where it contributes to the molecule's ability to interact with biological targets.
Anti-inflammatory: A number of pyrrole-containing compounds have demonstrated significant anti-inflammatory properties.
Design Rationale for 2-(1H-pyrrol-1-yl)-1,3,4-thiadiazole as a Hybrid System
The design of this compound is rooted in the principle of molecular hybridization, a strategy that involves covalently linking two or more pharmacophores to create a single molecule with potentially enhanced or novel biological activities. The rationale for combining the pyrrole and 1,3,4-thiadiazole rings is based on the expectation that the resulting hybrid compound may exhibit synergistic or additive effects, broader biological activity, or a different mechanism of action compared to the individual components.
Current Research Landscape and Academic Objectives for this compound Investigations
While research on the specific compound this compound is still emerging, studies on closely related pyrrole-thiadiazole hybrids provide valuable insights into the potential of this chemical class. A key research objective is the synthesis and characterization of novel derivatives. For instance, a study by Niraimathi and Suresh (2024) detailed the synthesis of 2-amino-5-(N-pyrrole methyl)1,3,4-thiadiazole, a structurally similar compound, via dehydrative cyclization. wisdomlib.org This synthetic route involves the reaction of ethyl N-pyrrole acetate (B1210297) with thiosemicarbazide (B42300), followed by cyclization. wisdomlib.org
Another significant area of investigation is the evaluation of the biological activities of these hybrid molecules. Research by Kemskyi et al. (2024) on 4-(1,3,4-thiadiazol-2-yl)-containing polysubstituted pyrroles has demonstrated their potential as antimicrobial agents. researchgate.net The primary academic objectives for the investigation of this compound and its analogues include:
Development of Efficient Synthetic Methodologies: Establishing versatile and high-yielding synthetic routes to access a variety of substituted derivatives.
Exploration of Antimicrobial and Anticancer Potential: Screening these compounds against a panel of clinically relevant bacterial, fungal, and cancer cell lines to identify lead candidates for further development.
Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of the hybrid molecule to understand the relationship between its chemical features and biological activity, which is crucial for optimizing potency and selectivity.
Investigation of Mechanisms of Action: Elucidating the molecular targets and pathways through which these compounds exert their biological effects.
The following table presents a summary of antimicrobial activity for a series of newly synthesized 4-(1,3,4-thiadiazol-2-yl)-containing polysubstituted pyrroles, highlighting the potential of such hybrid structures.
| Compound | R¹ | R² | R³ | R⁴ | MIC (μg/mL) vs. S. aureus | MIC (μg/mL) vs. E. coli | MIC (μg/mL) vs. C. albicans |
| 3a | H | Me | CO₂Et | H | 128 | 256 | 64 |
| 3b | Me | Me | CO₂Et | H | 64 | 128 | 32 |
| 3c | Ph | Me | CO₂Et | H | 32 | 64 | 16 |
| 3d | 4-Cl-Ph | Me | CO₂Et | H | 16 | 32 | 8 |
| 3e | 4-MeO-Ph | Me | CO₂Et | H | 32 | 64 | 16 |
Data sourced from Kemskyi et al. (2024). researchgate.net
The data suggests that substitutions on the pyrrole ring significantly influence the antimicrobial activity of these hybrid molecules.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-pyrrol-1-yl-1,3,4-thiadiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3S/c1-2-4-9(3-1)6-8-7-5-10-6/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKXCTIVOZKHAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NN=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Characterization of 2 1h Pyrrol 1 Yl 1,3,4 Thiadiazole and Its Analogues
Synthetic Pathways to the 1,3,4-Thiadiazole (B1197879) Ring System
The formation of the 1,3,4-thiadiazole ring is a cornerstone of the synthesis of the target compound. Common to many approaches is the use of thiosemicarbazide (B42300) or its derivatives as key building blocks, which undergo cyclization reactions under various conditions.
Dehydrative Cyclization Approaches for Thiadiazole Formation
Dehydrative cyclization is a prevalent method for the synthesis of 1,3,4-thiadiazoles from acylthiosemicarbazides. This intramolecular condensation reaction involves the removal of a water molecule to facilitate ring closure. The reaction is typically promoted by strong acids or dehydrating agents. Commonly employed reagents include concentrated sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and phosphorus oxychloride (POCl₃). nih.govresearchgate.net
The general mechanism commences with the protonation of the carbonyl oxygen of the acylthiosemicarbazide, which enhances the electrophilicity of the carbonyl carbon. The sulfur atom then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent dehydration leads to the formation of the stable, aromatic 1,3,4-thiadiazole ring. The choice of the dehydrating agent can influence the reaction conditions and yields.
Table 1: Examples of Dehydrating Agents in 1,3,4-Thiadiazole Synthesis
| Precursor | Dehydrating Agent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Benzoic acid and thiosemicarbazide | H₂SO₄ | Heating | 5-phenyl-1,3,4-thiadiazol-2-amine | Not specified | nih.gov |
| Aromatic carboxylic acids and thiosemicarbazide | POCl₃ | Heating (80-90°C) | 5-Aryl-1,3,4-thiadiazol-2-amines | 59-60 | mdpi.com |
| Phenylthiosemicarbazide and methoxy (B1213986) cinnamic acid | POCl₃ | Reflux, 2h | 1,3,4-Thiadiazole derivative | Not specified | rsc.org |
Utilizing Thiosemicarbazide Precursors in Thiadiazole Synthesis
Thiosemicarbazide and its substituted analogues are fundamental precursors for the synthesis of 2-amino-1,3,4-thiadiazoles. nih.gov The reaction of a carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent is a direct and efficient route to 2-amino-5-substituted-1,3,4-thiadiazoles. mdpi.com This approach is highly versatile, allowing for the introduction of various substituents at the 5-position of the thiadiazole ring by selecting the appropriate carboxylic acid.
In a typical procedure, the carboxylic acid is treated with a dehydrating agent such as phosphorus oxychloride, followed by the addition of thiosemicarbazide. The mixture is then heated to effect cyclization. This method provides a straightforward pathway to the 2-amino-1,3,4-thiadiazole (B1665364) core, which is a key intermediate for the subsequent introduction of the pyrrolyl moiety.
Introduction and Functionalization of the Pyrrolyl Moiety
Once the 2-amino-1,3,4-thiadiazole scaffold is in hand, the next critical step is the introduction of the pyrrole (B145914) ring. This can be achieved through several strategies, primarily involving the formation of a new carbon-nitrogen bond between the thiadiazole and the pyrrole precursor.
Strategies for N-Substitution with Pyrrole Derivatives
A direct approach to forming the 2-(1H-pyrrol-1-yl)-1,3,4-thiadiazole structure is the Paal-Knorr pyrrole synthesis. This classical reaction involves the condensation of a primary amine with a 1,4-dicarbonyl compound. organic-chemistry.orgwikipedia.org In this context, 2-amino-1,3,4-thiadiazole can act as the primary amine. The reaction with a 1,4-dicarbonyl compound, such as succinaldehyde (B1195056) or 2,5-dimethoxytetrahydrofuran (B146720) (a succinaldehyde equivalent), under acidic conditions would lead to the formation of the pyrrole ring directly on the amino group of the thiadiazole.
The mechanism involves the initial formation of a hemiaminal between the amine and one of the carbonyl groups, followed by cyclization through the attack of the nitrogen on the second carbonyl group. Subsequent dehydration steps yield the aromatic pyrrole ring. wikipedia.org The reaction is typically carried out in a suitable solvent, often with an acid catalyst to facilitate the dehydration steps.
Another related method is the Clauson-Kaas pyrrole synthesis, which specifically utilizes 2,5-dialkoxytetrahydrofurans as the 1,4-dicarbonyl surrogate. This reaction is also catalyzed by acid and proceeds through a similar mechanism to the Paal-Knorr synthesis.
Table 2: Paal-Knorr Synthesis of N-Substituted Pyrroles
| Amine | 1,4-Dicarbonyl Precursor | Catalyst/Conditions | Product | Reference |
|---|---|---|---|---|
| Primary amines | 1,4-Diketones | Acetic acid, heat | N-substituted pyrroles | organic-chemistry.org |
| Various amines | 2,5-Dimethoxytetrahydrofuran | Iron(III) chloride, water | N-substituted pyrroles | organic-chemistry.org |
Formation of Amide Linkages to Integrate Pyrrolyl Units
An alternative strategy for linking the pyrrole and thiadiazole moieties is through the formation of an amide bond. This approach results in an analogue where the pyrrole ring is attached to the thiadiazole via a carbonyl group, specifically as a N-(1,3,4-thiadiazol-2-yl)pyrrole-1-carboxamide. This can be achieved by reacting 2-amino-1,3,4-thiadiazole with a pyrrole derivative containing a reactive carbonyl group, such as pyrrole-1-carbonyl chloride or pyrrole-1-carboxylic acid (in the presence of a coupling agent).
The reaction of an amine with an acyl chloride is a well-established method for amide bond formation and typically proceeds under basic conditions to neutralize the hydrochloric acid byproduct. Alternatively, standard peptide coupling reagents can be used to facilitate the reaction between a carboxylic acid and an amine. This method offers a modular approach to a variety of analogues by varying the pyrrole and thiadiazole components. For instance, the synthesis of N-(5-propyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide derivatives has been reported, demonstrating the feasibility of this approach with other five-membered heterocycles. nih.gov
Advanced Synthetic Techniques Applicable to this compound Synthesis
To enhance the efficiency and sustainability of the synthesis of this compound and its analogues, advanced synthetic techniques can be employed. These methods often offer advantages such as reduced reaction times, higher yields, and milder reaction conditions compared to conventional heating methods.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of organic reactions, including the synthesis of heterocyclic compounds. acs.orgpensoft.netnih.gov The Paal-Knorr pyrrole synthesis, for example, can be significantly expedited under microwave irradiation, often leading to higher yields in a fraction of the time required for conventional heating. acs.orgorganic-chemistry.orgfigshare.com This is attributed to the efficient and uniform heating of the reaction mixture by microwaves. The synthesis of 1,3,4-thiadiazole derivatives has also been shown to be amenable to microwave-assisted conditions, providing a rapid and efficient route to the thiadiazole core. nih.gov
One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of operational simplicity, time, and resource efficiency. jocpr.com A one-pot approach to 2-amino-1,3,4-thiadiazoles has been developed using the reaction between a thiosemicarbazide and a carboxylic acid in the presence of polyphosphate ester (PPE). figshare.comjocpr.com This method avoids the use of harsh and toxic reagents like POCl₃. The development of a one-pot procedure for the synthesis of this compound, potentially combining the thiadiazole formation and the Paal-Knorr reaction, would represent a significant advancement in the synthesis of this compound.
Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise manner, offers several benefits, including enhanced safety, scalability, and reproducibility. The synthesis of 1,2,4-thiadiazoles has been successfully demonstrated using a continuous flow process, highlighting the potential for applying this technology to the synthesis of 1,3,4-thiadiazole isomers and their derivatives.
Microwave-Assisted Organic Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient synthesis of heterocyclic compounds, including 1,3,4-thiadiazole derivatives. This technique often leads to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. nih.govbenthamscience.com
A notable application of microwave irradiation is in the synthesis of precursors for this compound analogues. For instance, the preparation of ethyl N-pyrrole acetate (B1210297), a key intermediate, can be efficiently achieved by reacting pyrrole with ethyl chloroacetate (B1199739) in the presence of potassium carbonate under microwave irradiation. wisdomlib.org This reaction is a crucial first step towards building the pyrrole-thiadiazole framework.
Furthermore, the cyclization of thiosemicarbazide derivatives, a common route to 1,3,4-thiadiazoles, can be significantly accelerated using microwave energy. nih.gov While specific microwave-assisted synthesis of this compound is not extensively detailed in the available literature, the general applicability of this method to the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles suggests its high potential for the target compound. benthamscience.com The reaction typically involves the cyclization of an appropriate acyl thiosemicarbazide in the presence of a dehydrating agent. benthamscience.com
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for a 1,3,4-Thiadiazole Analogue
| Parameter | Conventional Heating | Microwave Irradiation | Reference |
| Reaction Time | Several hours | Minutes | nih.govbenthamscience.com |
| Yield | Moderate | High | nih.govbenthamscience.com |
| Energy Consumption | High | Low | |
| Reaction Conditions | Often harsh | Milder | benthamscience.com |
One-Pot Reaction Protocols
One-pot reactions offer significant advantages in terms of operational simplicity, reduced waste generation, and improved efficiency by avoiding the isolation of intermediates. Several one-pot methodologies have been developed for the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles. elsevierpure.comresearchgate.netsioc-journal.cn
A common one-pot approach involves the reaction of a carboxylic acid and thiosemicarbazide in the presence of a cyclizing agent like phosphorus oxychloride or polyphosphate ester (PPE). rsc.orgnih.gov This method allows for the in-situ formation of the acyl thiosemicarbazide intermediate, which then undergoes cyclodehydration to yield the 1,3,4-thiadiazole ring. For the synthesis of this compound, 1H-pyrrole-1-carboxylic acid and thiosemicarbazide could potentially be used as starting materials in such a one-pot protocol.
Another versatile one-pot synthesis involves the reaction of aryl hydrazides and aryl aldehydes using Lawesson's reagent, which serves as both a dehydrating and thionating agent. elsevierpure.com This two-step, one-pot process first forms an N-acylhydrazone, which is then converted to the 1,3,4-thiadiazole.
Synthetic Routes to Diverse this compound Derivatives
The core structure of this compound can be further modified to generate a library of derivatives with potentially enhanced properties.
Derivatization via Substituted Aromatic Moieties
Introducing substituted aromatic moieties is a common strategy to modulate the electronic and biological properties of the parent compound. This can be achieved by starting with appropriately substituted precursors. For example, synthesizing 2-amino-5-(substituted-phenyl)-1,3,4-thiadiazoles allows for further reactions at the amino group. mdpi.comnih.govmdpi.com
In the context of this compound, derivatization could involve the synthesis of analogues where the pyrrole ring itself is substituted, or where an additional substituted aromatic ring is introduced at the 5-position of the thiadiazole ring. The latter would typically involve the cyclization of a substituted aroyl thiosemicarbazide followed by the introduction of the pyrrole moiety, or vice-versa.
Synthesis of Schiff Base Analogues
Schiff bases, characterized by the azomethine (-N=CH-) group, are readily synthesized by the condensation of a primary amine with an aldehyde or ketone. In the case of 1,3,4-thiadiazole derivatives, an amino group at the C2 or C5 position serves as the handle for Schiff base formation.
For instance, 2-amino-5-(N-pyrrole methyl)-1,3,4-thiadiazole, a close analogue of the target compound, has been reacted with various substituted aromatic aldehydes to yield a series of N-substituted Schiff base derivatives. wisdomlib.org This reaction is typically carried out by refluxing the amine and aldehyde in a suitable solvent like ethanol. The formation of the imine bond is a versatile method for introducing a wide range of functionalities onto the thiadiazole core. nih.gov
Spectroscopic and Analytical Techniques for Structural Confirmation of this compound Compounds
The structural elucidation of newly synthesized compounds is crucial and is typically achieved through a combination of spectroscopic and analytical methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy is an indispensable tool for the structural confirmation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. nih.govresearchgate.net
For this compound and its analogues, characteristic chemical shifts in the ¹H NMR spectrum are expected for the protons of the pyrrole and thiadiazole rings. The protons on the pyrrole ring typically appear as multiplets in the aromatic region. The chemical shifts of these protons are influenced by the electronic nature of the thiadiazole ring. wisdomlib.org
In the ¹³C NMR spectra of 1,3,4-thiadiazole derivatives, the carbon atoms of the thiadiazole ring (C2 and C5) exhibit characteristic downfield chemical shifts, often in the range of 150-170 ppm, due to the influence of the adjacent heteroatoms. rsc.orgnih.gov The carbon signals of the pyrrole ring would also be observable in their expected regions.
Table 2: Representative ¹H NMR Chemical Shifts (δ, ppm) for Protons in Analogous 1,3,4-Thiadiazole Structures
| Proton | Chemical Shift (ppm) | Multiplicity | Reference |
| Aromatic-H | 7.00 - 8.50 | Multiplet | rsc.orgnih.gov |
| Pyrrole-H | ~6.00 - 7.50 | Multiplet | wisdomlib.org |
| CH₂ (linker) | ~5.00 | Singlet | wisdomlib.org |
Table 3: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Carbons in Analogous 1,3,4-Thiadiazole Structures
| Carbon | Chemical Shift (ppm) | Reference |
| Thiadiazole C2/C5 | 150 - 170 | rsc.orgnih.govmdpi.com |
| Aromatic-C | 110 - 150 | rsc.orgmdpi.com |
| Pyrrole-C | 108 - 125 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound and its analogues is characterized by specific absorption bands that correspond to the vibrational modes of the bonds within the molecule.
The spectra of these compounds typically exhibit characteristic peaks for the C-H, C=N, C-N, and C-S bonds within the pyrrole and 1,3,4-thiadiazole rings. For instance, in various 1,3,4-thiadiazole derivatives, the C=N stretching vibration is often observed in the range of 1548–1633 cm⁻¹. nih.govmdpi.com The stretching vibrations for the C-N and C-S bonds within the thiadiazole ring are typically found in the regions of 1235–1255 cm⁻¹ and 1183–1187 cm⁻¹, respectively. nih.gov
The pyrrole ring contributes its own characteristic signals. Aromatic C-H stretching vibrations generally appear above 3000 cm⁻¹. nih.govmdpi.com In a related compound, 4-(4-substituted-phenyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-3-carboxamide, characteristic absorption bands for the N-H stretch were observed at 3286–3297 cm⁻¹, while the C=N stretching vibrations were noted at 1573–1581 cm⁻¹. researchgate.net
The following table summarizes the expected and observed IR absorption bands for analogues of this compound.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Aromatic C-H (Pyrrole) | Stretching | ~3100 | nih.gov |
| C=N (Thiadiazole ring) | Stretching | 1548 - 1633 | nih.govmdpi.com |
| C=C (Pyrrole ring) | Stretching | ~1598 | nih.gov |
| C-N (Thiadiazole ring) | Stretching | 1235 - 1255 | nih.gov |
| C-S (Thiadiazole ring) | Stretching | ~700 and ~1185 | nih.gov |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For aromatic and heterocyclic compounds like this compound, the UV-Vis spectrum is typically characterized by absorption bands corresponding to π → π* and n → π* electronic transitions.
The conjugation between the pyrrole and 1,3,4-thiadiazole rings is expected to result in characteristic absorption maxima (λmax). Studies on various 1,3,4-thiadiazole derivatives have shown that their electronic absorption spectra are influenced by the nature of the substituents attached to the heterocyclic rings. dergipark.org.trmdpi.com For example, the introduction of different aryl groups can cause shifts in the absorption bands. Theoretical calculations on related donor-acceptor systems involving pyrrole and thiadiazole moieties indicate that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are often distributed across the conjugated backbone, which governs the electronic transitions. acs.org
In analogues, absorption bands are often observed in the range of 250-400 nm. These absorptions are generally attributed to the π → π* transitions within the conjugated system formed by the interconnected aromatic rings. The specific position and intensity of these bands can be influenced by the solvent polarity.
The following table presents typical UV-Vis absorption data for analogous 1,3,4-thiadiazole structures.
| Compound Class | λmax (nm) | Electronic Transition | Reference |
|---|---|---|---|
| Azo dyes with 1,3,4-thiadiazole | 350 - 550 | π → π | mdpi.com |
| Thieno[3,2-b]pyrrole-benzothiadiazole derivatives | ~400 and ~580 | π → π and intramolecular charge transfer | acs.org |
Mass Spectrometry (MS)
Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of a compound. It also provides valuable information about the structure of the molecule through the analysis of its fragmentation patterns. For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight.
The fragmentation of 1,3,4-thiadiazole derivatives often involves the cleavage of the heterocyclic rings and the loss of small, stable molecules or radicals. nih.gov Studies on substituted 1,2,3-thiadiazoles have shown that a common initial fragmentation step is the elimination of a nitrogen molecule (N₂). rsc.org For pyrrole derivatives, fragmentation is influenced by the substituents on the ring, with typical losses including moieties from the side chains. nih.gov
For this compound, the fragmentation pattern would likely involve cleavage at the bond connecting the two rings, as well as fragmentation of the individual pyrrole and thiadiazole rings. The molecular ion peak would confirm the successful synthesis of the target compound, and the fragmentation pattern would provide further structural verification.
The table below outlines the expected key mass spectrometry data for the title compound.
| Ion | m/z (Expected) | Description | Reference |
|---|---|---|---|
| [M]⁺ | 165.04 | Molecular Ion | [Calculated] |
| [M - N₂]⁺ | 137.04 | Loss of nitrogen from thiadiazole ring | nih.govrsc.org |
| [C₄H₄N]⁺ | 66.03 | Pyrrole cation radical | nih.gov |
| [C₂HNS]⁺ | 71.98 | Fragment from thiadiazole ring | nih.gov |
Chromatographic Methods for Purity and Reaction Monitoring (e.g., Thin Layer Chromatography)
Chromatographic methods are essential for monitoring the progress of a chemical reaction and for assessing the purity of the final product. Thin Layer Chromatography (TLC) is a simple, rapid, and widely used technique for this purpose. nih.gov
In the synthesis of this compound and its analogues, TLC can be used to track the consumption of starting materials and the formation of the product. nih.gov By spotting the reaction mixture on a TLC plate at different time intervals and eluting with an appropriate solvent system, the progress of the reaction can be visualized. The appearance of a new spot corresponding to the product and the disappearance of the spots for the reactants indicate that the reaction is proceeding. jocpr.com
The purity of the synthesized compound can also be assessed using TLC. A pure compound should ideally appear as a single spot on the TLC plate. The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a given solvent system and can be used for identification purposes. Various solvent systems, such as mixtures of ethyl acetate, chloroform, and n-hexane, have been employed for the TLC analysis of thiadiazole derivatives. mdpi.comnih.gov
Biological Activity Spectrum and Mechanistic Investigations of 2 1h Pyrrol 1 Yl 1,3,4 Thiadiazole Systems
Comprehensive Evaluation of Biological Potencies
Antiviral Applications
The 1,3,4-thiadiazole (B1197879) ring is considered a bioisostere of the pyrimidine (B1678525) nucleobase, which allows some of its derivatives to interfere with viral replication. nih.gov While research specifically isolating the antiviral effects of 2-(1H-pyrrol-1-yl)-1,3,4-thiadiazole is limited, broader studies on 2-amino-1,3,4-thiadiazole (B1665364) derivatives have shown promise. These compounds have been investigated for their activity against a variety of viral strains. arjonline.org For instance, certain 2-amino-1,3,4-thiadiazole derivatives have demonstrated significant anti-HIV-1 activity in the micromolar range, with IC50 values between 7.50 and 20.83 μM. arjonline.org Furthermore, novel derivatives of 2-amino-1,3,4-thiadiazole have been patented for their antiviral activity against Human Cytomegalovirus (HCMV), with some compounds achieving up to 100% inhibition of HCMV polymerase at a concentration of 25 μM. arjonline.org The pyrrole (B145914) ring itself is a component of many biologically active compounds, and its incorporation into the 1,3,4-thiadiazole structure is a strategy to enhance antiviral potential. nih.gov
Anticonvulsant Effects
The 1,3,4-thiadiazole scaffold is a well-established pharmacophore in the development of anticonvulsant agents. arjonline.orgacs.orgfrontiersin.org The mechanism often involves the modulation of neuronal firing in the brain, potentially through interaction with the GABAergic system. frontiersin.org While specific studies on the anticonvulsant properties of this compound are not extensively documented, research on structurally related compounds provides valuable insights. For example, a series of 2-(diethylamino)-N-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,4-thiadiazol-2-yl acetamide (B32628) derivatives showed significant anticonvulsant activity at a low dose of 30 mg/kg. acs.org The lipophilic nature of the attached rings is believed to contribute to this activity. acs.org
Another study on pyrazine (B50134) substituted 1,3,4-thiadiazole derivatives identified compounds with significant anticonvulsant activity in the maximal electroshock (MES) seizure model, without inducing neurotoxicity at doses up to 100 mg/kg. researchgate.net The structure-activity relationship (SAR) studies of various 1,3,4-thiadiazole derivatives suggest that substitution at the 2- and 5-positions of the thiadiazole ring is crucial for anticonvulsant potency. arjonline.org
| Compound Derivative | Anticonvulsant Activity | Dose | Model | Neurotoxicity |
|---|---|---|---|---|
| 2-(diethylamino)-N-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,4-thiadiazol-2-yl acetamide | >50% activity against induced convulsion | 30 mg/kg | Albino mice | Not specified |
| Pyrazine substituted 1,3,4-thiadiazoles | Significant activity | Not specified | Maximal Electroshock (MES) | None observed up to 100 mg/kg |
Antioxidant Capacity
The antioxidant potential of heterocyclic compounds is a significant area of research. While direct studies on the antioxidant capacity of this compound are limited, research on related structures suggests that this scaffold may possess antioxidant properties. For instance, a study on thiazole (B1198619) derivatives bearing a pyrrole moiety showed antioxidant effects in the DPPH assay, with one compound exhibiting an IC50 value of 27.18 ± 0.009 µM. cumhuriyet.edu.tr
In a broader context, various 1,3,4-thiadiazole derivatives have been evaluated for their antioxidant activity. A series of 2-substituted-3-(5-substituted-1,3,4-thiadiazol-2-yl) thiazolidin-4-one derivatives were synthesized and tested for their antioxidant potential using the DPPH assay. One of the analogs demonstrated potent activity with an IC50 value of 22.3 µM, which was significantly more potent than the standard ascorbic acid (IC50 = 111.6 µM). nih.gov Another study on 1,3,4-thiadiazole derivatives of thiazolidinone also reported promising antioxidant activity, with some compounds showing IC50 values of 27.50 µM and 28.00 µM, comparable to ascorbic acid (29.2 µM). saudijournals.com These findings suggest that the 1,3,4-thiadiazole ring system can be a key component in designing novel antioxidant agents.
| Compound Derivative | Antioxidant Assay | IC50 Value (µM) | Standard | Standard IC50 Value (µM) |
|---|---|---|---|---|
| Pyrrol-thiazole derivative | DPPH | 27.18 ± 0.009 | Not specified | Not specified |
| Thiazolidin-4-one derivative of 1,3,4-thiadiazole (D-16) | DPPH | 22.3 | Ascorbic acid | 111.6 |
| 1,3,4-Thiadiazole derivative of thiazolidinone (TZD 5) | DPPH | 27.50 | Ascorbic acid | 29.2 |
| 1,3,4-Thiadiazole derivative of thiazolidinone (TZD 3) | DPPH | 28.00 | Ascorbic acid | 29.2 |
Enzyme Inhibition (e.g., α-Glucosidase)
Derivatives of 1,3,4-thiadiazole have been extensively studied as inhibitors of various enzymes, including α-glucosidase, which is a key target in the management of type 2 diabetes. acs.orgnih.govresearchgate.netresearchgate.netnih.gov Inhibition of this enzyme slows down the absorption of glucose, helping to manage postprandial blood glucose levels. nih.gov
A study on a novel class of 1,3,4-thiadiazole-bearing Schiff base analogues identified several potent α-glucosidase inhibitors. Some of these compounds exhibited remarkable inhibitory activity with IC50 values as low as 1.10 ± 0.10 μM, significantly more potent than the standard drug acarbose (B1664774) (IC50 = 11.50 ± 0.30 μM). nih.govresearchgate.net Another study on 1,3,4-thiadiazole derivatives of 3-aminopyridin-2(1H)-ones also reported significant inhibitory activity against α-glucosidase, with one derivative showing an IC50 value of 3.66 mM, which was nearly 3.7 times lower than that of acarbose (IC50 = 13.88 mM). researchgate.net
| Compound Series | Best IC50 Value (µM) | Standard | Standard IC50 Value (µM) |
|---|---|---|---|
| 1,3,4-Thiadiazole-bearing Schiff bases | 1.10 ± 0.10 | Acarbose | 11.50 ± 0.30 |
| 1,3,4-Thiadiazole derivatives of 3-aminopyridin-2(1H)-ones | 3660 | Acarbose | 13880 |
Elucidation of Molecular Mechanisms of Action for this compound Derivatives
Modulation of Key Biological Pathways (e.g., DNA Replication Interference)
The structural similarity of the 1,3,4-thiadiazole ring to pyrimidine suggests a potential mechanism of action involving interference with DNA replication. researchgate.net This bioisosterism allows thiadiazole derivatives to potentially interact with enzymes and proteins involved in nucleic acid synthesis. nih.gov The mesoionic nature of 1,3,4-thiadiazoles facilitates their passage across cellular membranes, allowing them to reach and interact with biological targets like proteins and DNA.
While direct evidence for DNA replication interference by this compound is not yet established, the foundational chemistry of the thiadiazole ring supports this as a plausible mechanism of action for its observed biological activities, particularly in the context of anticancer and antiviral effects.
Ligand-Protein Binding Dynamics (e.g., Staphylococcus epidermidis protein)
The interaction between this compound derivatives and bacterial proteins is a critical determinant of their biological activity. While specific studies focusing exclusively on this compound with Staphylococcus epidermidis proteins are limited in publicly accessible literature, valuable insights can be drawn from molecular docking studies performed on analogous thiadiazole systems with proteins from the closely related and pathogenic species, Staphylococcus aureus.
Computational docking simulations have been employed to investigate the binding of 1,3,4-thiadiazole derivatives to essential bacterial enzymes, such as DNA gyrase, which is a key target for antibacterial agents. In a study involving thiadiazole derivatives and S. aureus DNA gyrase (PDB ID: 4P8O), the binding interactions were characterized by specific contacts within the enzyme's active site. For instance, the ASN54 amino acid residue was identified as a key interaction point, forming hydrogen bonds with the thiadiazole ligands mdpi.com. These interactions, however, were found to be less extensive than those of a co-crystallized inhibitor, suggesting a potentially lower, yet present, inhibitory activity against this specific target mdpi.com.
The dynamics of these interactions are governed by a combination of forces, including hydrogen bonds, hydrophobic interactions, and π–π stacking, which collectively determine the binding affinity and stability of the ligand-protein complex. The binding energy, often expressed as a docking score, quantifies this affinity. Lower binding energy values typically correlate with higher binding affinity and more stable complex formation.
Table 1: Representative Docking Interaction Data of Thiadiazole Analogues with Bacterial Proteins This table is illustrative, based on findings for similar thiadiazole derivatives, as specific data for this compound was not available.
| Compound Class | Protein Target (Organism) | Key Interacting Residues | Interaction Type | Reference |
|---|---|---|---|---|
| 1,3,4-Thiadiazole derivatives | DNA Gyrase (S. aureus) | ASN54 | Hydrogen Bond | mdpi.com |
| Thiazole-thiazolone derivatives | Mitotic Kinesin Eg5 (Human) | Not Specified | Hydrogen Bonds, Hydrophobic Interactions | |
| Thiadiazole derivatives | VEGFR-2 (Human) | Glu883, Asp1044, Cys917 | Hydrogen Bond, Electrostatic | nih.gov |
Structure-Activity Relationship (SAR) Analysis of this compound Analogues
The biological activity of this compound systems is highly dependent on their structural features. Structure-Activity Relationship (SAR) analysis explores how modifications to the molecular structure affect the compound's biological potency and efficacy.
Influence of Substituent Nature and Position on Bioactivity
For instance, in studies on related thiadiazole derivatives, the introduction of electron-withdrawing groups, such as fluoro (4-F) or nitro (4-NO2) groups, on an associated phenyl ring has been shown to enhance antifungal activity nih.gov. Conversely, for other applications like nitrification inhibition, short, non-polar alkyl substituents on the heteroaromatic framework were found to be beneficial, while larger or polar functional groups resulted in poorer activity rsc.orgnih.gov. The position of the substituent is also crucial; for example, a substituent at the 4-position of a phenyl ring attached to the thiadiazole core can have a more significant impact on activity compared to other positions nih.gov. The substitution pattern on the pyrrole ring can also influence activity, with dimethyl substitutions being a common strategy explored in related scaffolds to enhance potency nih.gov.
Role of the Thiadiazole Ring System in Pharmacophore Design
The 1,3,4-thiadiazole ring is considered a "privileged scaffold" and a versatile pharmacophore in medicinal chemistry nih.govnih.gov. Its significance is attributed to several key features. The ring system is aromatic and relatively stable, yet its heteroatoms (two nitrogen, one sulfur) provide crucial points for interaction with biological targets mdpi.com. The nitrogen atoms can act as hydrogen bond acceptors, a fundamental interaction in ligand-receptor binding.
Contribution of the Pyrrole Moiety to Activity Profiles
The pyrrole ring is another essential component of the this compound scaffold, contributing significantly to its biological profile biolmolchem.comnih.gov. Pyrrole is a five-membered aromatic heterocycle present in numerous natural products and clinically approved drugs mdpi.comnih.gov. Its inclusion in a molecular structure can modulate lipophilicity, which affects the compound's ability to cross biological membranes and reach its target nih.gov.
Conformational and Electronic Factors Governing SAR
The three-dimensional conformation and electronic properties of this compound analogues are critical factors governing their SAR. Computational methods such as three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to model these factors researchgate.netphyschemres.org.
These studies generate contour maps that visualize the regions around the molecule where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic characteristics are favorable or unfavorable for activity. For example, a CoMSIA model might indicate that a bulky, electron-donating group is preferred in one region, while a smaller, electronegative group enhances activity in another.
Electronic properties, which can be calculated using Density Functional Theory (DFT), also play a crucial role scielo.br. The distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the dipole moment can all influence ligand-receptor interactions and the reactivity of the molecule scielo.br. Studies have shown that conformational differences can significantly affect these calculated electronic and spectral properties, underscoring the importance of molecular flexibility in biological activity scielo.br.
Impact of Metal Complexation on Biological Activity
The biological activity of thiadiazole-based ligands, including the this compound system, can be significantly enhanced upon complexation with metal ions nih.govresearchgate.net. The nitrogen and sulfur atoms within the heterocyclic rings are excellent donor sites for coordinating with transition metal ions such as Cu(II), Ni(II), Co(II), and Zn(II) nih.govmdpi.comanjs.edu.iq.
This chelation can lead to several effects that boost bioactivity. According to Tweedy's chelation theory, complexation can increase the lipophilicity of the molecule, facilitating its transport across microbial cell membranes. Furthermore, the metal ion itself can be toxic to microorganisms, and the complex may act as a more efficient vehicle to deliver the metal ion to the target site. The coordination of the metal ion can also alter the geometry and electronic structure of the ligand, potentially leading to a better fit and stronger binding with the biological target mdpi.com. Numerous studies have reported that metal complexes of 1,3,4-thiadiazole derivatives exhibit superior antimicrobial activity compared to the parent uncomplexed ligands nih.govmdpi.comresearchgate.net.
Table 2: Summary of SAR Findings for Thiadiazole-Based Systems
| Structural Moiety | Modification | Observed Impact on Bioactivity | Reference |
|---|---|---|---|
| Substituents | Electron-withdrawing groups (e.g., -F, -NO2) on phenyl ring | Enhanced antifungal activity | nih.gov |
| Substituents | Short, non-polar alkyl groups | Beneficial for nitrification inhibition | rsc.orgnih.gov |
| Thiadiazole Ring | Replacement with oxadiazole (bioisostere) | Drastic decrease in anticancer activity | mdpi.com |
| Pyrrole Moiety | Combination with other pharmacophores | Potential for synergistic effects and enhanced activity | mdpi.com |
| Overall Structure | Complexation with metal ions (Cu, Co, Ni, Zn) | Significant enhancement of antimicrobial activity | nih.govmdpi.com |
Computational and Theoretical Studies on 2 1h Pyrrol 1 Yl 1,3,4 Thiadiazole
Molecular Modeling Approaches in Drug Discovery
Molecular modeling is a cornerstone of modern drug discovery, enabling the design and evaluation of new therapeutic agents in silico. The 1,3,4-thiadiazole (B1197879) scaffold is a subject of intense interest due to its presence in numerous pharmacologically active compounds. mdpi.com Computational approaches are frequently employed to explore and optimize thiadiazole derivatives, including those linked to pyrrole (B145914) rings, for various biological targets. researchgate.net The hybridization of two or more pharmacophores, such as combining the thiadiazole and pyrrole moieties, is a common strategy to create derivatives with synergistic biological activities and improved pharmacokinetic profiles. mdpi.com
Drug design strategies involving compounds like 2-(1H-pyrrol-1-yl)-1,3,4-thiadiazole generally fall into two categories: ligand-based and structure-based design.
Ligand-Based Drug Design (LBDD): This approach is utilized when the three-dimensional structure of the biological target is unknown. It relies on the knowledge of molecules (ligands) that are known to interact with the target. By analyzing the common structural features and properties of these active ligands, a pharmacophore model can be developed. This model represents the essential steric and electronic features required for biological activity. For thiadiazole derivatives, LBDD can help identify key structural motifs responsible for their anticancer or antimicrobial effects, guiding the synthesis of new, more potent analogs. researchgate.net
Structure-Based Drug Design (SBDD): When the 3D structure of the target protein or enzyme is available, typically from X-ray crystallography or NMR spectroscopy, SBDD becomes a powerful tool. This method involves studying the interactions between a ligand and its target at the atomic level. Molecular docking simulations, a key component of SBDD, are used to predict the binding orientation and affinity of a molecule within the active site of a protein. mdpi.com This allows for the rational design of compounds that fit precisely into the binding pocket and form specific interactions, such as hydrogen bonds and hydrophobic contacts, with key amino acid residues. nih.gov For instance, the design of novel 1,3,4-thiadiazole derivatives as kinase inhibitors often relies on SBDD to optimize interactions within the ATP-binding site of the target kinase. nih.gov
Quantum Chemical Investigations (e.g., Density Functional Theory Calculations)
Quantum chemical methods, particularly Density Functional Theory (DFT), are pivotal for understanding the intrinsic properties of molecules. DFT calculations provide a balance between accuracy and computational cost, making them ideal for studying complex heterocyclic systems like this compound. These calculations can elucidate electronic structure, molecular geometry, and spectroscopic properties. dergipark.org.trnih.gov
The electronic properties of a molecule are fundamental to its reactivity and interactions. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter indicating the molecule's chemical reactivity and kinetic stability. dergipark.org.tr A smaller energy gap suggests that the molecule is more reactive and polarizable. nih.gov DFT calculations are used to compute these orbital energies and map their distribution across the molecule. For 1,3,4-thiadiazole derivatives, studies have shown that the HOMO and LUMO orbitals are often distributed across the thiadiazole and adjacent aromatic rings. nih.gov This information is crucial for predicting sites of electrophilic and nucleophilic attack and understanding potential charge-transfer interactions with biological receptors. nih.govresearchgate.net
Table 1: Representative Frontier Molecular Orbital Energies for 1,3,4-Thiadiazole Derivatives
| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE in eV) | Computational Method |
|---|---|---|---|---|
| Polysubstituted Pyrrole-Thiadiazole | -6.15 | -2.11 | 4.04 | DFT/B3LYP |
| Methoxy (B1213986) Cinnamic Acid-Thiadiazole | -6.04 | -2.21 | 3.83 | DFT/B3LYP/6-311++G(d,p) |
| 2-amino-5-trifluoromethyl-1,3,4-thiadiazole | -7.67 | -1.79 | 5.88 | DFT/B3LYP/6-311++G(d,p) |
Note: Data is illustrative and derived from studies on various 1,3,4-thiadiazole derivatives to show typical calculated values. nih.govresearchgate.netacs.org
The 3D arrangement of atoms (conformation) and the precise bond lengths and angles (geometry) of a molecule are critical for its biological activity. DFT calculations are used to perform geometry optimization, which finds the lowest energy arrangement of atoms, representing the most stable structure of the molecule. universci.com
For a molecule like this compound, which contains two linked heterocyclic rings, conformational analysis is important to determine the preferred rotational orientation (dihedral angles) between the rings. acs.org These calculations can also predict the potential energy barrier for rotation around single bonds, which influences molecular flexibility. acs.org Optimized geometry parameters, such as bond lengths and angles, obtained from DFT calculations often show excellent agreement with experimental data from X-ray crystallography. universci.com
Table 2: Calculated vs. Experimental Geometrical Parameters for a 1,3,4-Thiadiazole Ring
| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP) | Experimental Value (X-ray) |
|---|---|---|---|
| Bond Length (Å) | C-N | 1.304 Å | 1.301 Å |
| Bond Length (Å) | N-N | 1.366 Å | 1.383 Å |
| Bond Length (Å) | S-C | 1.768 Å | 1.740 Å |
| Bond Angle (°) | C-S-C | 85.8° | 86.8° |
| Bond Angle (°) | C-N-N | 113.8° | 112.6° |
Note: The data presented is for a representative (Z)–5-((Z)-Benzylidene)–2-((5-(benzylthio)–1,3,4-thiadiazole–2-yl) imino) thiazolidine–4-one molecule to illustrate the accuracy of DFT calculations. universci.com
DFT calculations can accurately predict various spectroscopic properties, including vibrational frequencies (FT-IR), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption wavelengths (UV-Vis). dergipark.org.tr By calculating these properties for a proposed structure, researchers can compare the theoretical spectra with experimental results to confirm the identity and purity of a synthesized compound. nih.gov
Theoretical calculations of NMR spectra, for instance, can help assign specific peaks to individual protons (¹H-NMR) and carbons (¹³C-NMR) in the molecule, which can be challenging for complex structures based on experimental data alone. mdpi.com Similarly, calculated IR frequencies can be correlated with experimental vibrational bands to identify characteristic functional groups. dergipark.org.tr Time-dependent DFT (TD-DFT) is used to predict UV-Vis absorption spectra by calculating the energies of electronic transitions, which often correspond to π-π* and n-π* transitions in aromatic heterocyclic systems. mdpi.comscielo.br
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. mdpi.com It is a vital tool in structure-based drug design for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity.
The process involves placing the ligand, such as this compound, into the binding site of a target protein and using a scoring function to estimate the binding affinity (often expressed as a binding energy in kcal/mol). researchgate.net A more negative score typically indicates a more favorable binding interaction. Docking studies can reveal crucial details about the ligand-target interaction, including:
Hydrogen bonds: Interactions between hydrogen bond donors and acceptors.
Hydrophobic interactions: Interactions between nonpolar regions of the ligand and protein.
Electrostatic interactions: Attraction or repulsion between charged groups.
Arene-cation interactions: Interactions between an aromatic ring and a positively charged group. nih.gov
For 1,3,4-thiadiazole derivatives, docking studies have been used to investigate their potential as inhibitors of various enzymes, including kinases, researchgate.net histone deacetylases, ajol.info and VEGFR-2. rsc.org These simulations help identify key amino acid residues that are critical for binding and provide a rational basis for designing modifications to the ligand to improve its potency and selectivity. rsc.org
Table 3: Example of Molecular Docking Results for Thiadiazole Derivatives with Protein Targets
| Compound Type | Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Types |
|---|---|---|---|---|
| Pyrrole-Thiadiazole Hybrid | ThiM Kinase (K. pneumoniae) | -7.9 | ASP116, GLY11, GLY12 | Hydrogen Bonds |
| Thiadiazole Derivative (L3) | NUDT5 Gene Product | -8.9 | Not specified | Hydrogen Bonds |
| Thiadiazole Derivative (15) | Rho6 Protein | -9.2 | LYS15 | Arene-cation |
| Thiadiazole Derivative (2) | Abl Protein Kinase | Not specified | MET318, THR315, PHE382 | Hydrogen Bonds, Hydrophobic |
Note: This table compiles representative data from various studies on different 1,3,4-thiadiazole derivatives to illustrate the output of docking simulations. nih.govresearchgate.netresearchgate.netnih.gov
Prediction of Binding Modes and Affinities with Biological Macromolecules
Molecular docking is a fundamental computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein or nucleic acid. This method is crucial for understanding the binding mode and estimating the binding affinity, often expressed as a docking score. A lower docking score typically indicates a more favorable binding interaction.
In the context of drug discovery, molecular docking helps identify potential biological targets for a compound and provides a rationale for its observed activity. For the 1,3,4-thiadiazole class of compounds, docking studies have been instrumental in exploring their inhibitory potential against various enzymes. For instance, derivatives have been docked against targets like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in angiogenesis, and Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR TK), which is implicated in cancer. mdpi.commdpi.com In one study, a 1,3,4-thiadiazole derivative (4h) was identified as a potent anticancer agent, and molecular docking was used to establish its binding mode within the EGFR TK active site. mdpi.com Similarly, other studies have used docking to screen thiadiazole derivatives against targets for Alzheimer's disease, such as cholinesterases, and enzymes relevant to breast cancer. researchgate.netnih.gov
Table 1: Examples of Molecular Docking Studies on 1,3,4-Thiadiazole Derivatives
| Compound Class | Biological Target | Finding |
|---|---|---|
| 1,3,4-Thiadiazole derivatives | ADP-sugar pyrophosphatase (NUDT5) | A derivative showed a high binding affinity with a docking score of -8.9 kcal/mol, suggesting potential for breast cancer treatment. researchgate.net |
| Pyridine-bearing 1,3,4-thiadiazoles | EGFR Tyrosine Kinase | A promising derivative (4h) established a strong binding mode, correlating with its potent anticancer activity. mdpi.com |
| Imidazo[2,1-b]thiazole-thiadiazole conjugates | Glypican-3 protein (GPC-3) | Derivatives exhibited good binding affinities, with the best compound showing a value of -10.30 kcal/mol, indicating potential as hepatocellular carcinoma drugs. nih.gov |
Identification of Key Intermolecular Interactions
Beyond predicting binding poses, molecular docking and subsequent analyses identify the specific intermolecular interactions that stabilize the ligand-receptor complex. These interactions, including hydrogen bonds, hydrophobic interactions, and π-π stacking, are critical for binding affinity and selectivity.
Computational studies on 1,3,4-thiadiazole derivatives consistently highlight the role of the thiadiazole ring and its substituents in forming these crucial connections. The nitrogen atoms of the thiadiazole ring can act as hydrogen bond acceptors, a feature that is often pivotal for anchoring the molecule within a protein's active site. For example, in a study of 1,3,4-thiadiazole derivatives as potential PON1 activators, docking revealed that the compounds were situated in the active site, forming key interactions. nih.gov Another investigation into inhibitors of VEGFR-2 found that the 1,3,4-thiadiazole moiety plays a crucial role in enhancing binding affinity through interactions with key amino acid residues. mdpi.com The stability of these interactions is often further confirmed by molecular dynamics simulations. mdpi.comnih.gov
Table 2: Key Intermolecular Interactions Identified in Docking Studies of 1,3,4-Thiadiazole Derivatives
| Compound/Derivative | Biological Target | Key Interacting Amino Acid Residues | Type of Interaction |
|---|---|---|---|
| Derivative L3 | NUDT5 Gene | Not Specified | Four hydrogen bonds were formed. researchgate.net |
| Imidazo[2,1-b]-1,3,4 thiadiazole derivatives | HIV-1 Protease | Not Specified | Hydrogen bonding and affinity scores were calculated to determine binding. researchgate.net |
| Adamantane-bearing derivatives | Acetylcholinesterase (AChE) | Trp84, Tyr121, Phe330 | π-π stacking and other hydrophobic interactions. nih.gov |
Advanced Computational Approaches in Drug Design
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Lead Optimization
For a compound to be a successful drug, it must possess not only high biological activity but also favorable pharmacokinetic properties. These properties are often summarized by the acronym ADME, which stands for Absorption, Distribution, Metabolism, and Excretion. Predicting ADME properties early in the drug discovery process is essential for lead optimization and reducing the likelihood of late-stage failures.
In silico tools are widely used to calculate physicochemical and pharmacokinetic parameters. These predictions help assess a compound's "drug-likeness." For various series of 1,3,4-thiadiazole derivatives, computational ADME studies have been performed to evaluate their potential as orally bioavailable drugs. nih.gov These analyses often involve calculating parameters such as lipophilicity (logP), aqueous solubility (logS), and permeability through biological barriers like the intestinal wall (Caco-2 permeability) and the blood-brain barrier. mdpi.comrjptonline.org Furthermore, compliance with established guidelines like Lipinski's Rule of Five is assessed to predict oral bioavailability. Studies on thiadiazole derivatives have shown that these compounds can possess favorable, drug-like ADME profiles, making them promising candidates for further development. nih.govrjptonline.org
Table 3: Predicted ADMET Properties for Exemplary 1,3,4-Thiadiazole Derivatives Screened Against VEGFR-2
| Compound ID | Caco-2 Permeability (QPP-Caco) | Octanol/Water Partition Coefficient (QPlogPo/w) | Lipinski's Rule of Five Violations |
|---|---|---|---|
| ZINC000008914312 | 593.714 | 5.252 | 0 |
| ZINC000008739578 | 563.062 | 5.591 | 1 |
Data sourced from a study on VEGFR-2 inhibitors, indicating high intestinal absorption and appropriate lipophilicity. mdpi.com
Molecular Dynamics Simulations for Conformational Stability
While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movements of atoms and molecules over time, providing insights into the conformational stability of the ligand-protein complex. This technique is crucial for validating docking results and understanding how the binding interactions are maintained in a more realistic, flexible environment.
MD simulations have been applied to study complexes of 1,3,4-thiadiazole derivatives with their biological targets. mdpi.comnih.gov These studies typically analyze the root-mean-square deviation (RMSD) of the protein and ligand over the simulation period to assess stability. A stable RMSD value suggests that the ligand remains securely bound in the active site and that the protein's structure is not unduly perturbed. For instance, MD simulations were used to confirm the stability of top candidate compounds targeting VEGFR-2 and cholinesterase, reinforcing the findings from molecular docking and supporting their potential as stable inhibitors. mdpi.comnih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors (e.g., electronic, steric, and lipophilic properties) that influence activity, QSAR models can be used to predict the potency of new, unsynthesized compounds.
QSAR studies have been successfully applied to various classes of 1,3,4-thiadiazole derivatives to understand the structural requirements for their antiproliferative, anticancer, and antileishmanial activities. researchgate.netnih.govresearchgate.netymerdigital.com For a series of imidazo[2,1-b] mdpi.comrjptonline.orgnih.govthiadiazoles with antiproliferative activity, a QSAR investigation found that lipophilicity, electronic, and steric factors were decisive for their biological potency. nih.gov The resulting models showed high statistical quality and good predictive accuracy, demonstrating their utility in guiding the design of more potent anticancer agents. nih.gov These models provide a framework for rationally modifying the this compound scaffold to enhance its potential biological effects.
Table 4: Example of a QSAR Model for Antiproliferative Activity of Imidazo[2,1-b] mdpi.comrjptonline.orgnih.govthiadiazoles
| Cancer Cell Line | Statistical Parameter | Value |
|---|---|---|
| Glioblastoma (U-87 MG) | r² (Coefficient of determination) | 0.887 |
| q² (Cross-validation coefficient) | 0.842 | |
| F (F-test value) | 99.4 |
This model indicates a strong correlation between the selected molecular descriptors and the observed antiproliferative activity. nih.gov
Future Perspectives and Research Trajectories for 2 1h Pyrrol 1 Yl 1,3,4 Thiadiazole Chemical Entities
Rational Design and Synthesis of Next-Generation Analogues with Enhanced Bioactivity and Selectivity
The future of drug discovery for 2-(1H-pyrrol-1-yl)-1,3,4-thiadiazole derivatives lies in the rational design and synthesis of next-generation analogues. The core scaffold provides a robust platform for structural modifications aimed at optimizing therapeutic efficacy and selectivity. Structure-Activity Relationship (SAR) studies will be pivotal in this endeavor, guiding the strategic placement of various substituents on both the pyrrole (B145914) and thiadiazole rings to enhance interactions with biological targets. rsc.org
Key strategies for analogue design will include:
Substitution on the Pyrrole Ring: Introducing diverse functional groups (e.g., halogens, alkyl, aryl, nitro) at different positions of the pyrrole moiety can modulate the molecule's electronic properties, lipophilicity, and steric profile. This can lead to improved binding affinity and selectivity for specific enzymes or receptors.
Modification of the Thiadiazole Ring: While the parent scaffold has a pyrrole at the 2-position, the 5-position of the 1,3,4-thiadiazole (B1197879) ring is a prime site for introducing a wide array of substituents. The anticancer effect of 1,3,4-thiadiazole derivatives is often enhanced by the introduction of an aromatic ring at this position. nih.gov Incorporating different aryl, alkyl, or heterocyclic groups can significantly impact the compound's biological activity. nih.govdovepress.com
Bioisosteric Replacement: The principle of bioisosterism, where one functional group is replaced by another with similar physicochemical properties, can be employed to fine-tune the molecule's activity and reduce potential toxicity. dovepress.comresearchgate.net For instance, the thiadiazole ring itself can be considered a bioisostere of oxadiazole or thiazole (B1198619) rings, a strategy that could lead to compounds with improved pharmacokinetic properties. rsc.orgdovepress.com
Synthetic methodologies will also evolve, with a focus on green chemistry approaches to create libraries of these analogues in an efficient and environmentally friendly manner. researchgate.net These methods will facilitate the rapid generation of diverse compounds for biological screening.
Exploration of Novel Biological Targets and Therapeutic Areas
The broad pharmacological potential of the 1,3,4-thiadiazole nucleus suggests that derivatives of this compound could be active in a multitude of therapeutic areas. scispace.comnih.gov Future research will focus on screening these compounds against a wide range of biological targets to uncover novel therapeutic applications.
Table 1: Potential Therapeutic Areas and Biological Targets for this compound Derivatives
| Therapeutic Area | Potential Biological Target(s) | Rationale based on Thiadiazole Scaffold |
|---|---|---|
| Oncology | Protein Kinases (e.g., Bcr-Abl, VEGFR-2), Carbonic Anhydrases, Topoisomerase II | 1,3,4-thiadiazole derivatives are known kinase inhibitors and show potent antiproliferative activity against various cancer cell lines. nih.govresearchgate.netnih.gov |
| Infectious Diseases | Bacterial DNA Gyrase, Fungal Sterol 14α-demethylase, Viral Enzymes | The scaffold is present in numerous compounds with demonstrated antibacterial, antifungal, and antiviral properties. researchgate.netnih.govnih.gov |
| Inflammation | Cyclooxygenase (COX) enzymes, 15-Lipoxygenase (LOX) | Thiadiazole hybrids have shown potent anti-inflammatory activity through dual inhibition of COX and LOX enzymes. rsc.org |
| Neurological Disorders | Acetylcholinesterase (AChE), Monoamine Oxidase (MAO) | Certain thiadiazole analogues have shown potential in models of Alzheimer's disease by inhibiting key enzymes. mdpi.com |
| Diabetes | α-Glucosidase | Thiadiazole derivatives have been designed as effective inhibitors of α-glucosidase, a target for managing hyperglycemia. rsc.org |
The unique combination of the pyrrole and thiadiazole rings may lead to compounds with novel mechanisms of action or the ability to modulate targets that have been difficult to address with other chemical scaffolds.
Development of Advanced Computational Models for Predictive Biology and Design
In silico methods are indispensable tools in modern drug discovery, and they will play a crucial role in advancing research on this compound derivatives. researchgate.net The development of sophisticated computational models will accelerate the design-synthesize-test cycle.
Future computational approaches will include:
Quantitative Structure-Activity Relationship (QSAR): QSAR models will be developed to establish a mathematical correlation between the chemical structure of the analogues and their biological activity. researchgate.net This will allow for the prediction of the potency of novel compounds before their synthesis.
Molecular Docking: Docking simulations will be used to predict the binding modes and affinities of the designed compounds with their putative biological targets, such as the ATP-binding site of a kinase. nih.govbiointerfaceresearch.com This provides critical insights into the molecular interactions driving bioactivity.
Molecular Dynamics (MD) Simulations: MD simulations can assess the stability of the ligand-protein complex over time, providing a more dynamic and realistic view of the binding interactions. nih.govresearchgate.net
ADMET Prediction: Computational tools will be employed to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogues early in the discovery process, helping to identify candidates with favorable drug-like profiles. researchgate.netbiointerfaceresearch.com
Density Functional Theory (DFT): DFT calculations can be used to understand the electronic properties of the molecules, such as their HOMO-LUMO energy gaps, which can be correlated with their reactivity and stability. nih.gov
These computational strategies will enable a more focused and efficient approach to identifying the most promising drug candidates for further development.
Strategic Integration with High-Throughput Screening and Combinatorial Chemistry
To fully explore the therapeutic potential of the this compound scaffold, a strategic integration of combinatorial chemistry and high-throughput screening (HTS) will be essential. Combinatorial chemistry allows for the rapid synthesis of large, diverse libraries of related compounds. nih.gov
This approach involves systematically modifying different parts of the parent molecule. For the this compound scaffold, a library could be generated by combining a set of diverse building blocks for the pyrrole ring with another set for the 5-position of the thiadiazole ring.
Once these libraries are synthesized, HTS can be employed to rapidly screen thousands of compounds for activity against a specific biological target or for a desired phenotypic effect (e.g., inhibition of cancer cell growth). nih.govtandfonline.com This integrated strategy dramatically increases the efficiency of lead discovery, allowing for the rapid identification of initial "hits" from a large chemical space. These hits can then be further optimized using the rational design principles discussed previously.
Potential for Multifunctional Agents Derived from the this compound Scaffold
The concept of designing single chemical entities that can modulate multiple biological targets is gaining traction as a strategy for treating complex diseases like cancer and neurodegenerative disorders. The this compound scaffold is an excellent starting point for developing such multifunctional agents, or "hybrid molecules." nih.gov
The scaffold itself is a hybrid of two biologically relevant heterocycles. By judiciously adding other pharmacophores to this core structure, it may be possible to create molecules with dual or even multiple modes of action. For example, a derivative could be designed to simultaneously inhibit a protein kinase involved in tumor proliferation and an enzyme responsible for inflammation, which often accompanies cancer. rsc.org Another possibility is to create hybrid compounds that combine the antibacterial properties of the thiadiazole ring with another moiety that can overcome specific drug resistance mechanisms in bacteria. The synthesis of hybrid molecules by combining two or more bioactive moieties in a single scaffold is considered one of the most effective ways to design new biocidal agents. nih.gov This approach could lead to more effective therapies with potentially reduced risks of drug resistance development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
